Technical Monograph: Handling, Reactivity, and Safety of 2-(3,4-Dimethylphenyl)oxirane
Technical Monograph: Handling, Reactivity, and Safety of 2-(3,4-Dimethylphenyl)oxirane
Executive Summary & Chemical Architecture
2-(3,4-Dimethylphenyl)oxirane (CAS: 1855-36-3), commonly referred to as 3,4-dimethylstyrene oxide , is a reactive electrophilic intermediate used in the synthesis of functionalized polymers, pharmaceutical chiral building blocks, and metabolic probes.[1]
Unlike stable end-products, this compound is defined by the high ring strain of its oxirane (epoxide) moiety (~27 kcal/mol), rendering it susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This guide bridges the gap between standard safety data and advanced experimental handling, treating the molecule as a suspected mutagen and carcinogen based on structural analogy to styrene oxide.
Molecular Identity Table
| Parameter | Specification |
| IUPAC Name | 2-(3,4-Dimethylphenyl)oxirane |
| Common Synonyms | 3,4-Dimethylstyrene oxide; (3,4-Dimethylphenyl)oxirene |
| CAS Registry Number | 1855-36-3 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| SMILES | CC1=C(C=C(C=C1)C2CO2)C |
| Predicted Boiling Point | ~220–230 °C (at 760 mmHg); ~95 °C (at 10 mmHg) [Derived from analogs] |
| Physical State | Colorless to pale yellow liquid |
Hazard Profiling & Toxicological Mechanisms
Critical Warning: While specific toxicological data for the 3,4-dimethyl isomer is limited, the structural homology to Styrene Oxide (CAS 96-09-3) mandates handling this compound as a Class 1B Carcinogen until proven otherwise.
Mechanism of Toxicity: The Alkylation Pathway
The toxicity of 2-(3,4-dimethylphenyl)oxirane stems from the electrophilicity of the epoxide ring carbons (C7 and C8). The electron-donating methyl groups at positions 3 and 4 of the phenyl ring increase the electron density of the aromatic system, potentially stabilizing the benzylic carbocation character during ring opening. This can enhance reactivity toward "soft" nucleophiles like the N-7 position of guanine in DNA.
GHS Classification (Derived/Precautionary):
-
H350: May cause cancer (Presumed).
-
H341: Suspected of causing genetic defects.
-
H319: Causes serious eye irritation.[3]
-
H317: May cause an allergic skin reaction.
Metabolic Fate Diagram
The body detoxifies this compound via two primary pathways: hydrolysis by Microsomal Epoxide Hydrolase (mEH) and conjugation by Glutathione S-Transferase (GST) . Saturation of these pathways leads to adduct formation.
Figure 1: Metabolic competition between detoxification (Hydrolysis/Conjugation) and toxicity (DNA Alkylation).
Synthesis & Purity Analysis
For research applications requiring high purity (>98%), the direct epoxidation of 3,4-dimethylstyrene is the standard protocol.
Synthesis Workflow (Prilezhaev Reaction)
Reagents: 3,4-Dimethylstyrene (CAS 2234-20-0), m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).
-
Preparation: Dissolve 3,4-dimethylstyrene (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Add mCPBA (1.2 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs lower than the styrene.
-
Workup (Critical for Safety):
-
Quench excess peroxide with saturated aqueous Na₂SO₃ (Sodium Sulfite). Test with starch-iodide paper to ensure no active oxidant remains.
-
Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
-
Purification: Vacuum distillation is preferred over column chromatography, as silica gel can catalyze ring opening (acidic surface).
Figure 2: Synthetic pathway via Prilezhaev oxidation.
Handling & Emergency Protocols
Engineering Controls
-
Enclosure: All handling must occur within a certified chemical fume hood.
-
Glove Selection: Standard nitrile gloves may be permeable to aromatic epoxides. Use Silver Shield/4H laminates or double-gloved thick nitrile (>0.11 mm) with immediate change upon splash.
Spill Neutralization Protocol (Self-Validating)
Do not simply wipe up spills. You must chemically deactivate the epoxide.
Reagent: Aqueous solution of Sodium Bisulfite (NaHSO₃) or Ethanolamine.
-
Isolate: Evacuate the immediate area.
-
Deactivate: Pour 10% aqueous Ethanolamine or Sodium Bisulfite over the spill.
-
Validation: Wait 15 minutes. The reaction is complete when the organic odor disappears (olfactory check is hazardous; rely on time and excess reagent).
-
Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.
Storage[8]
-
Temperature: 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen. Epoxides can slowly polymerize or hydrolyze with atmospheric moisture.
-
Container: Glass or Teflon. Avoid polystyrene (dissolves).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 159631, 3,4-Dimethylstyrene oxide. Retrieved January 29, 2026 from [Link]
-
World Health Organization (IARC). Styrene-7,8-oxide: Monograph on the Evaluation of Carcinogenic Risks to Humans. (Analogous Hazard Data). Retrieved from [Link]
-
Oesch, F. (1973). Mammalian epoxide hydrases: Inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds. Xenobiotica.[1] (Mechanistic grounding for mEH pathway).
-
ThoreauChem. Product Data: 2-(3,4-dimethylphenyl)oxirane (CAS 1855-36-3).[1][7] Retrieved from [Link]
Sources
- 1. 3,4-Dimethylstyrene oxide | C10H12O | CID 159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3,4-dimethylphenyl)oxirane-1855-36-3 - Thoreauchem [thoreauchem.com]
